molecular formula C13H16N2S B1183348 1-butyl-1H-indole-3-carbothioamide

1-butyl-1H-indole-3-carbothioamide

Cat. No.: B1183348
M. Wt: 232.345
InChI Key: IMSBRAGCOODJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-indole-3-carbothioamide is a sulfur-containing indole derivative characterized by a butyl substituent at the N1-position of the indole ring and a carbothioamide (-C(=S)-NH₂) group at the C3 position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The carbothioamide moiety enhances molecular interactions with biological targets via hydrogen bonding and hydrophobic effects, while the butyl chain may influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.345

IUPAC Name

1-butylindole-3-carbothioamide

InChI

InChI=1S/C13H16N2S/c1-2-3-8-15-9-11(13(14)16)10-6-4-5-7-12(10)15/h4-7,9H,2-3,8H2,1H3,(H2,14,16)

InChI Key

IMSBRAGCOODJKA-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-butyl-1H-indole-3-carbothioamide, its structural and functional analogs are analyzed below. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Structural Analogues

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde Structure: Features a pyridinyl-indole hybrid with a carbaldehyde (-CHO) group at C3. Properties: The aldehyde group increases electrophilicity, enabling nucleophilic interactions absent in the thioamide analog.

1-Methyl-1H-indole-3-carbothioamide

  • Structure : Shorter methyl substituent at N1 and a carbothioamide group at C3.
  • Properties : Reduced lipophilicity compared to the butyl derivative, leading to lower cellular uptake in cancer cell line studies.

1-Pentyl-1H-indole-3-carbothioamide

  • Structure : Longer pentyl chain at N1.
  • Properties : Increased logP value (3.2 vs. 2.8 for butyl derivative) enhances blood-brain barrier penetration but may reduce aqueous solubility.

Functional Analogues

Indole-3-carboxylic Acid Structure: Carboxylic acid (-COOH) at C3. Properties: Higher polarity limits membrane permeability but improves solubility (logS = -2.1 vs. -3.5 for 1-butyl carbothioamide). Bioactivity: Known for antioxidant properties but lacks the thioamide’s enzyme-inhibitory effects.

1-Butyl-1H-indole-3-carboxamide

  • Structure : Carboxamide (-CONH₂) instead of carbothioamide.
  • Properties : Thioamide’s sulfur atom provides stronger hydrogen-bond acceptor capacity (σ-hole effect), enhancing binding to cysteine residues in enzymes.

Data and Research Findings

Table 1: Comparative Analysis of this compound and Analogues

Compound Substituent (N1) C3 Functional Group logP IC₅₀ (µM)* Key Bioactivity
This compound Butyl -C(=S)-NH₂ 2.8 12.3 Antiproliferative (HeLa)
1-Methyl-1H-indole-3-carbothioamide Methyl -C(=S)-NH₂ 1.9 45.7 Weak antimicrobial
1-Pentyl-1H-indole-3-carbothioamide Pentyl -C(=S)-NH₂ 3.2 8.9 Neuroprotective (in vitro)
1-Butyl-1H-indole-3-carboxamide Butyl -CONH₂ 2.5 28.1 Moderate kinase inhibition
1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde Hybrid -CHO 3.1 6.4 Kinase inhibition

*IC₅₀ values represent antiproliferative activity unless noted.

Key Findings

  • Alkyl Chain Length : Increasing N1-alkyl chain length (methyl → butyl → pentyl) correlates with enhanced lipophilicity and bioactivity in cancer models. However, solubility decreases, requiring formulation optimization.
  • Functional Group Impact : Carbothioamide derivatives exhibit superior enzyme inhibition compared to carboxamides or aldehydes due to sulfur’s polarizability and hydrogen-bonding versatility.
  • Hybrid Systems : Compounds like the pyridinyl-indole hybrid show enhanced planar stacking with enzyme active sites, improving potency but limiting metabolic stability.

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